molecular formula C18H18FN3O3S2 B14801897 (2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B14801897
M. Wt: 407.5 g/mol
InChI Key: PFIJJMUSTUTOIT-LFYBBSHMSA-N
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Description

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide is a complex organic compound with a molecular formula of C18H18FN3O3S2 and a molecular weight of 407.48 . This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)sulfonylphenyl isothiocyanate with 4-fluorophenylacrylamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential for specific interactions with biological targets .

Properties

Molecular Formula

C18H18FN3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

(E)-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C18H18FN3O3S2/c1-22(2)27(24,25)16-10-8-15(9-11-16)20-18(26)21-17(23)12-5-13-3-6-14(19)7-4-13/h3-12H,1-2H3,(H2,20,21,23,26)/b12-5+

InChI Key

PFIJJMUSTUTOIT-LFYBBSHMSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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